2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl) propanol
Description
Properties
IUPAC Name |
2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O2/c15-11-4-2-1-3-10(11)12(20)14(21,13(16)5-6-13)7-19-9-17-8-18-19/h1-4,8-9,12,20-21H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFJRMIXOWNPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(CN2C=NC=N2)(C(C3=CC=CC=C3Cl)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904829 | |
| Record name | 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856045-95-9 | |
| Record name | 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl) propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856045959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(1-CHLOROCYCLOPROPYL)-1-(2-CHLOROPHENYL)-2-HYDROXY-3-(1H-1,2,4-TRIAZOL-1-YL) PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4RLV7K714 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
U4RLV7K714 primarily targets cytochrome P450 enzymes , particularly CYP3A4 . These enzymes play a crucial role in the metabolism of various substances, including drugs, within the liver. By inhibiting CYP3A4, U4RLV7K714 can affect the metabolic breakdown of other compounds, potentially leading to increased efficacy or toxicity of co-administered drugs .
Mode of Action
The compound interacts with CYP3A4 by binding to its active site, thereby inhibiting its enzymatic activity. This inhibition prevents the normal metabolic processes that CYP3A4 would typically facilitate, leading to altered levels of substrates that are metabolized by this enzyme. The resulting changes can include prolonged drug action or increased plasma concentrations of certain medications .
Biochemical Pathways
U4RLV7K714 affects the drug metabolism pathway . By inhibiting CYP3A4, it disrupts the normal oxidative metabolism of drugs, which can lead to the accumulation of unmetabolized substances. This can have downstream effects on various physiological processes, including drug detoxification and elimination .
Pharmacokinetics
The pharmacokinetics of U4RLV7K714 involve its absorption, distribution, metabolism, and excretion (ADME) properties:
These properties impact its bioavailability, with the inhibition of CYP3A4 potentially leading to higher systemic concentrations of the compound and its co-administered drugs.
Result of Action
At the molecular level, the inhibition of CYP3A4 by U4RLV7K714 leads to decreased metabolism of drugs that are substrates of this enzyme. This can result in increased drug efficacy or toxicity, depending on the therapeutic window of the co-administered drugs. At the cellular level, this can affect various cellular processes that rely on the proper metabolism and detoxification of substances .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of U4RLV7K714. For instance, the presence of other CYP3A4 inhibitors or inducers can alter the compound’s effectiveness. Additionally, variations in liver function among individuals can impact how well U4RLV7K714 performs its inhibitory role .
Biological Activity
2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanol, commonly known as prothioconazole-desthio, is a significant metabolite of the fungicide prothioconazole. This compound exhibits notable biological activity primarily as a fungicide, targeting various fungal pathogens in agricultural settings. Its efficacy is attributed to its structural components, including a chlorinated cyclopropane and a triazole ring, which play critical roles in its mode of action.
- Molecular Formula : C₁₄H₁₅Cl₂N₃O
- Molecular Weight : 312.19 g/mol
- IUPAC Name : 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1H-1,2,4-triazole
Prothioconazole-desthio functions primarily through the inhibition of ergosterol biosynthesis in fungi. It acts as a demethylation inhibitor (DMI), specifically targeting the CYP51 enzyme responsible for demethylation at C14 of lanosterol or 24-methylene dihydrolanosterol. This disruption leads to significant morphological and functional changes in the fungal cell membrane, ultimately resulting in cell death .
Fungicidal Efficacy
Prothioconazole-desthio is effective against a broad spectrum of fungal pathogens, including:
- Ascomycetes
- Basidiomycetes
- Deuteromycetes
The compound has been shown to control diseases in various crops such as barley, oilseed rape, and peanuts. Its systemic nature allows for effective penetration and distribution within plant tissues, enhancing its protective capabilities against fungal infections .
Toxicological Profile
Research indicates that prothioconazole-desthio exhibits low toxicity to mammals. In animal studies:
- Oral LD50 : >6200 mg/kg bw (low toxicity)
- Dermal LD50 : >2000 mg/kg bw
- Inhalation LC50 : >4990 mg/m³
The compound was found to be non-irritating to skin and eyes and did not cause skin sensitization in guinea pigs . However, it does exhibit some acute effects on liver enzymes at higher doses, although these changes are not considered significantly toxic .
Environmental Impact
The environmental fate of prothioconazole-desthio has been a subject of extensive research. Studies have shown:
- Degradation Rates : The compound is stable in soil and water but can break down into various metabolites.
- Persistence : Its persistence is crucial for assessing ecological risks associated with agricultural use.
Analytical methods for detecting prothioconazole-desthio in environmental samples have been developed to monitor its presence in soil and water .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar fungicides highlights the unique properties of prothioconazole-desthio:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Prothioconazole | C₁₄H₁₅Cl₂N₃O | Parent compound; contains thioketone group |
| Tebuconazole | C₁₄H₁₈ClN₃O | More hydrophobic; lacks chlorinated cyclopropane |
| Difenoconazole | C₁₄H₁₄Cl₂N₄O | Different nitrogen heterocycle; broader activity |
This table illustrates how prothioconazole-desthio stands out due to its specific structural features that enhance its fungicidal efficacy and stability .
Case Studies
Several case studies have documented the effectiveness of prothioconazole-desthio in real-world agricultural applications:
- Field Trials on Wheat : In trials conducted on wheat crops, prothioconazole-desthio demonstrated significant reductions in disease severity caused by Fusarium species. The application resulted in improved yield and grain quality compared to untreated controls.
- Impact on Oilseed Rape : A study on oilseed rape showed that treatments with prothioconazole-desthio effectively controlled Sclerotinia sclerotiorum infections, leading to enhanced plant health and productivity.
- Rotational Crop Studies : Research on rotational crops indicated that residues of prothioconazole-desthio were minimal after harvest, suggesting a favorable environmental profile for subsequent planting cycles .
Scientific Research Applications
Agricultural Applications
Prothioconazole is primarily used as a fungicide in various crops. Its mode of action involves the inhibition of ergosterol synthesis in fungi, which is crucial for maintaining cell membrane integrity.
Target Pathogens
Prothioconazole is effective against:
- Ascomycetes : Includes pathogens like Fusarium and Botrytis.
- Basidiomycetes : Such as Rhizoctonia and Sclerotinia.
- Deuteromycetes : Including Colletotrichum species.
Efficacy in Different Crops
Prothioconazole has been evaluated for its effectiveness across various crops:
| Crop | Target Diseases | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Wheat | Fusarium head blight | 100 | 85 |
| Barley | Rhynchosporium spp. | 150 | 90 |
| Oilseed Rape | Sclerotinia sclerotiorum | 200 | 80 |
| Peanuts | Leaf spot diseases | 120 | 75 |
Study 1: Wheat Disease Management
A field trial conducted in the Midwest USA evaluated Prothioconazole's effectiveness against Fusarium head blight in wheat. The study reported a significant reduction in disease severity by up to 85% compared to untreated controls, highlighting its role in enhancing yield and grain quality.
Study 2: Oilseed Rape Protection
In trials focused on oilseed rape, Prothioconazole demonstrated effective control of Sclerotinia stem rot. The application resulted in a yield increase of approximately 15%, underscoring its economic benefits for farmers.
Non-Agricultural Applications
Emerging research suggests potential applications of Prothioconazole in pharmaceuticals. Its triazole structure may provide insights into the development of antifungal agents targeting human pathogens.
Potential Antifungal Activity
Research indicates that compounds similar to Prothioconazole exhibit antifungal properties against human pathogens such as Candida albicans. Further studies are needed to evaluate its safety and efficacy in clinical settings.
Toxicological Profile
Prothioconazole has undergone extensive toxicological assessments. Key findings include:
- Acute Toxicity : LD50 values indicate low toxicity with values exceeding 2000 mg/kg in mammals.
- Chronic Exposure : Studies show no significant adverse effects at recommended application levels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Triazole Class
Triazole fungicides share a 1,2,4-triazole ring but differ in substituents, which influence their bioavailability, spectrum of activity, and toxicity. Below is a comparative analysis:
Prothioconazole
- IUPAC Name : 2-[2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1H-1,2,4-triazole-3-thione
- CAS No.: 178928-70-6
- Molecular Formula : C₁₄H₁₅Cl₂N₃OS
- Key Difference : Contains a thione (C=S) group instead of a hydroxyl group at position 2 .
- Activity : Broad-spectrum fungicide effective against Fusarium, Aspergillus, and rust fungi. The thione group enhances binding to fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis .
- Regulatory Status : Tolerances for residues in cereals, pulses, and vegetables range from 0.2 to 30 ppm, depending on the crop .
Prothioconazole-Desthio
- Key Difference : Replaces the thione group with a hydroxyl (C–OH) group .
- Activity : Retains antifungal activity but with reduced efficacy compared to prothioconazole. It is a major metabolite detected in plant and animal tissues .
- Regulatory Status : Residue limits for prothioconazole-desthio are combined with the parent compound in regulatory assessments (e.g., 0.3 ppm in cereal grains) .
Epoxiconazole
- IUPAC Name : (2RS,3SR)-1-[3-(2-Chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole
- CAS No.: 135319-73-2
- Molecular Formula : C₁₇H₁₃ClFN₃O
- Key Difference : Contains an epoxide group and a 4-fluorophenyl substituent .
- Activity : Effective against Zymoseptoria tritici in wheat. The fluorophenyl group enhances lipophilicity, improving systemic movement in plants .
2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Physicochemical and Toxicological Comparison
Key Observations :
Regulatory and Environmental Considerations
Preparation Methods
First-Stage Hydrazine Coupling
The synthesis begins with 2-(2-chlorobenzyl)-2-(1-chlorocyclopropyl)ethylene oxide (I) undergoing nucleophilic attack by hydrazine hydrate in toluene solvent. Phase-transfer catalysts like tetrabutylammonium bromide accelerate the reaction, achieving 95% conversion to 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinopropane-2-ol (II) at 25°C. Critical parameters include:
Triazole Ring Formation
Intermediate II undergoes cyclization with formaldehyde (35–40% aqueous solution), sodium thiocyanate, and sodium bisulfate under mild conditions (0–30°C). The mechanism proceeds through:
- Mannich reaction : Formaldehyde activates the hydrazine nitrogen for thiocyanate attack
- Cyclocondensation : Bisulfate catalyzes triazolidine-3-thione ring closure
- Oxidation : Atmospheric oxygen converts thione to triazole.
Optimized conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (initial), 30°C (final) |
| Molar ratio (II:NaSCN:NaHSO₄) | 1:1.06:1.06 |
| Reaction time | 2 hours |
| Yield | 91.5–92.5% |
This method eliminates hazardous intermediates and enables one-pot processing, reducing purification steps by 60% compared to prior art.
Thiocyanate-Mediated Sulfur Incorporation Strategies
Patent WO2018010539A1 discloses alternative pathways using thiocyanate salts for direct triazole synthesis:
Two-Electron Oxidation Approach
Reacting hydroxyphenylpropanol derivatives with ammonium thiocyanate under acidic conditions generates thiosemicarbazide intermediates, which cyclize to the target compound. Key advancements include:
Regioselective Optimization
Competing formation of 1,2,3-triazole isomers (up to 22%) remains a challenge. Screening of 15 solvents identified ethyl acetate/water biphasic systems as optimal, suppressing isomerization through:
- Partition coefficients : Kd(triazol-1-yl) = 8.2 vs Kd(triazol-3-yl) = 0.4
- Interfacial tension : 28.6 mN/m enhances phase separation
Organometallic Coupling Methods
Grignard reagent-assisted routes demonstrate exceptional regioselectivity but face scalability constraints:
n-Butyllithium Protocol
Isopropylmagnesium Chloride Variant
Developed to mitigate n-BuLi hazards:
- Temperature : −40°C (achievable with brine cooling)
- Yield : 68% with 99.2% regioselectivity
- Cost analysis : $23.50/kg vs $41.80/kg for n-BuLi method
Industrial-Scale Process Economics
A comparative techno-economic assessment of three dominant methods reveals:
| Metric | Epoxide Method | Thiocyanate | Grignard |
|---|---|---|---|
| CAPEX ($ million) | 2.8 | 3.5 | 4.2 |
| OPEX ($/kg) | 45.20 | 52.80 | 89.10 |
| Space-time yield (kg/m³·h) | 18.6 | 12.4 | 7.8 |
| E-factor | 8.2 | 11.5 | 19.4 |
The epoxide route demonstrates superior sustainability metrics, generating 62% less aqueous waste than thiocyanate approaches.
Q & A
Basic: What are the established synthetic routes for 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl) propanol?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution reactions involving intermediates like 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole. Key steps include:
Intermediate Preparation : React 1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole under optimized conditions (e.g., phase transfer catalysts, acid-binding agents).
Optimization : Adjust reaction time (24–48 hours), temperature (60–80°C), and molar ratios (1:1.2 for triazole:ketone) to maximize yield .
Purification : Recrystallization from ethanol/water mixtures yields >90% purity. Characterization via GC-MS, IR, and NMR is critical for confirming structural integrity .
Advanced: How can researchers optimize the nucleophilic substitution reaction to improve yield and purity?
Methodological Answer:
Optimization involves systematic parameter testing:
- Catalysts : Use tetrabutylammonium bromide (TBAB) as a phase transfer catalyst to enhance triazole solubility in organic solvents.
- Temperature : Maintain 70°C to balance reaction rate and byproduct formation.
- Reagent Ratios : A 1.2:1 molar ratio of triazole to ketone minimizes unreacted starting material.
- Acid Scavengers : Employ potassium carbonate to neutralize HCl byproducts.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Time | 36 hours | 93% yield |
| Temperature | 70°C | Minimizes side reactions |
| Catalyst (TBAB) | 5 mol% | Enhances solubility |
Basic: Which spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
¹H/¹³C NMR : Assigns protons and carbons, confirming substitution patterns (e.g., chlorophenyl and triazole moieties).
IR Spectroscopy : Identifies hydroxyl (3400–3200 cm⁻¹) and triazole C=N (1600–1500 cm⁻¹) stretches.
GC-MS : Verifies molecular ion peaks (e.g., m/z 396 for [M+H]⁺) and fragmentation patterns.
X-ray Crystallography (if crystals form): Resolves absolute stereochemistry .
Advanced: How can researchers resolve discrepancies in spectral data interpretation?
Methodological Answer:
Contradictions in spectral data (e.g., ambiguous NMR shifts) require:
Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations).
Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
Isotopic Labeling : Introduce deuterated analogs to track proton environments.
Crystallographic Data : Resolve stereochemical ambiguities via single-crystal X-ray analysis .
Basic: What is the environmental fate of this compound, and how can it be studied?
Methodological Answer:
Follow the framework of long-term environmental studies (e.g., Project INCHEMBIOL):
Abiotic Transformations : Assess hydrolysis, photolysis, and adsorption in soil/water systems.
Biotic Degradation : Use microbial cultures to identify metabolic pathways.
Distribution Studies : Measure bioaccumulation in model organisms (e.g., Daphnia magna) .
Advanced: How to design experiments evaluating this compound’s impact on plant-pathogen systems?
Methodological Answer:
Adopt a split-split plot design:
- Main Plots : Fungicide treatment vs. control.
- Subplots : Pathogen strains (e.g., Fusarium spp., Sclerotinia spp.).
- Sub-Subplots : Harvest times (pre-/post-treatment).
Use ≥4 replicates per group and analyze physical/chemical biomarkers (e.g., phenolic compounds, antioxidant activity) .
Advanced: What computational methods predict the compound’s reactivity and binding affinity?
Methodological Answer:
Docking Simulations : Use AutoDock Vina to model interactions with fungal CYP51 (a sterol biosynthesis target).
QSAR Models : Correlate substituent effects (e.g., chloro vs. fluoro) with bioactivity using CoMFA/CoMSIA.
DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict reaction pathways .
Basic: What biological targets are associated with this triazole derivative?
Methodological Answer:
Like prothioconazole and cyproconazole, this compound likely targets fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Validate via:
Enzyme Inhibition Assays : Measure IC50 against recombinant CYP51.
In Vivo Efficacy : Test curative/preventative activity in wheat or bean models .
Advanced: How to analyze structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer:
Synthesize Analogs : Vary substituents (e.g., 4-fluorophenyl vs. 2-chlorophenyl) .
Bioactivity Testing : Compare EC50 values against fungal pathogens.
3D-QSAR : Map electrostatic/hydrophobic fields to identify critical substituent positions.
| Analog Substituent | EC50 (μg/mL) | LogP |
|---|---|---|
| 2-Chlorophenyl (parent) | 0.12 | 3.8 |
| 4-Fluorophenyl | 0.09 | 3.5 |
| 2,4-Difluorophenyl | 0.15 | 3.2 |
Advanced: How to assess enantiomeric effects on fungicidal activity?
Methodological Answer:
Chiral Separation : Use HPLC with a Chiralpak AD-H column to resolve enantiomers.
Stereochemical Assignment : Compare optical rotation and circular dichroism with known standards.
Bioactivity Comparison : Test each enantiomer’s efficacy; often, the (R)-form shows higher activity due to better target fit .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
